[1,1'-Biphenyl]-4-yl (hexyloxy)acetate
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Overview
Description
[1,1’-Biphenyl]-4-yl (hexyloxy)acetate is an organic compound that belongs to the class of esters It is characterized by a biphenyl group attached to a hexyloxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl (hexyloxy)acetate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-yl (hexyloxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl (hexyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.
Major Products
Oxidation: [1,1’-Biphenyl]-4-yl acetic acid.
Reduction: [1,1’-Biphenyl]-4-yl (hexyloxy)ethanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1’-Biphenyl]-4-yl (hexyloxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and their role in metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-4-yl (hexyloxy)acetate exerts its effects involves the hydrolysis of the ester bond by esterases, leading to the release of [1,1’-Biphenyl]-4-yl acetic acid and hexanol. These products can then participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-yl acetate: Similar structure but lacks the hexyloxy group.
[1,1’-Biphenyl]-4-yl butyrate: Contains a butyrate group instead of a hexyloxyacetate group.
[1,1’-Biphenyl]-4-yl propionate: Features a propionate group in place of the hexyloxyacetate group.
Uniqueness
The presence of the hexyloxy group in [1,1’-Biphenyl]-4-yl (hexyloxy)acetate imparts unique physicochemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
54334-92-8 |
---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4-phenylphenyl) 2-hexoxyacetate |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-8-15-22-16-20(21)23-19-13-11-18(12-14-19)17-9-6-5-7-10-17/h5-7,9-14H,2-4,8,15-16H2,1H3 |
InChI Key |
NZKFYKQSCOIOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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